molecular formula C16H24N2O3 B12078403 tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B12078403
M. Wt: 292.37 g/mol
InChI Key: NNQFEHBZRNJOSS-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminophenoxy group, and a pyrrolidine ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation protection . The process begins with the iodination of 2-tert-butylaniline and 4,4′-oxydiphenol, followed by acetyl protection to stabilize the intermediate compounds. The coupling reaction then forms the desired product, which is subsequently deprotected to yield the final compound. Industrial production methods often utilize one-pot polycondensation techniques to enhance solubility and thermal stability .

Chemical Reactions Analysis

Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate is a compound that has attracted attention due to its unique structure and potential biological applications. The compound includes a pyrrolidine ring, an aminophenoxy group, and a tert-butyl ester, which contribute to its distinct biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name This compound
InChI Key NNQFEHBZRNJOSS-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound has shown potential in modulating pathways involved in neuroprotection and anti-inflammatory responses. It forms stable complexes with various biological molecules, influencing their activity and function.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, it has been shown to reduce the toxicity induced by amyloid-beta (Aβ) peptides in astrocyte cultures, suggesting a potential role in preventing neuroinflammation and neuronal cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms, providing insights into the potential applications of this compound.

  • Protective Effects Against Aβ Toxicity
    • In vitro studies demonstrated that related compounds could protect astrocytes from Aβ-induced cytotoxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that tert-butyl derivatives may modulate inflammatory pathways associated with neurodegeneration .
  • Inhibition of Enzymatic Activity
    • Similar compounds have been shown to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of Alzheimer's disease. These activities contribute to the reduction of Aβ aggregation and improved cognitive function in animal models .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMechanism of ActionKey Findings
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate)Inhibits β-secretase and acetylcholinesteraseModerate protective effect against Aβ toxicity
Tert-butyl carbamateReduces inflammation via cytokine modulationNeuroprotective effects observed in astrocytes

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-9-16(4,11-18)20-13-7-5-12(17)6-8-13/h5-8H,9-11,17H2,1-4H3

InChI Key

NNQFEHBZRNJOSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N

Origin of Product

United States

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